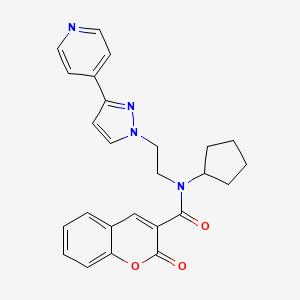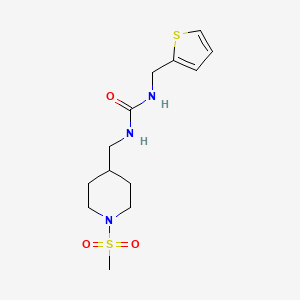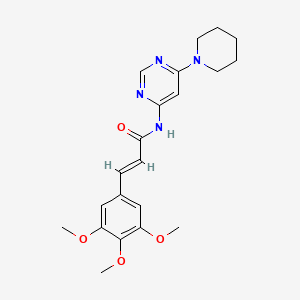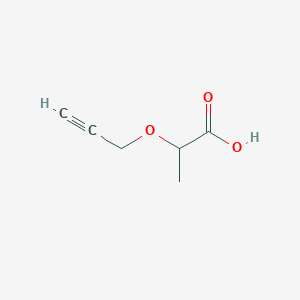
7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one” is a quinazoline derivative . Quinazoline derivatives are known to possess a wide range of bioactivities such as antimalarial, anticancer, antimicrobial, antifungal, antiviral, antiprotozoan, anti-inflammatory, diuretic, muscle relaxant, antitubercular, antidepressant, anticonvulsant, acaricidal, weedicide, and many other biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a key intermediate 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine was synthesized and treated with 20 different boronic acids to give 20 derivatives in good to excellent yields . The synthesis was carried out using Palladium catalyzed suzuki reactions in microwave with a ligand X-PHOS .作用機序
The mechanism of action of 7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one is not yet fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins that are involved in various cellular processes. It has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
This compound exhibits a variety of interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It exhibits a variety of interesting pharmacological properties, making it a promising candidate for the development of new drugs. However, there are also some limitations to its use in lab experiments. It can be difficult to work with due to its low solubility in aqueous solutions, and it may exhibit toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one. One area of research is the development of new drugs based on this compound. It has shown promising results in the treatment of various diseases, and further research is needed to determine its full potential. Another area of research is the elucidation of its mechanism of action. Understanding how this compound works at the molecular level could lead to the development of more effective drugs. Finally, further research is needed to determine the safety and toxicity of this compound, particularly at higher concentrations.
合成法
The synthesis of 7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one can be achieved through several methods. One of the most common methods involves the reaction of 2-aminobenzonitrile with ethyl chloroacetate in the presence of sodium ethoxide to form ethyl 2-(2-cyano-phenylamino)acetate. This compound is then reacted with hydrazine hydrate to form 2-(2-cyano-phenylamino)acetic acid hydrazide. The final step involves the cyclization of the hydrazide with phosphorus oxychloride to form this compound.
科学的研究の応用
7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a variety of interesting pharmacological properties, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
7-chloro-2-(ethylaminomethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-2-13-6-10-14-9-5-7(12)3-4-8(9)11(16)15-10/h3-5,13H,2,6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJMYQSOZZPHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=C(C=CC(=C2)Cl)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-Chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2792238.png)


![3-amino-2-benzoyl-6-methyl-N-phenyl-4-(pyridin-4-yl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2792244.png)

![2-chloro-3-[3-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]-8-methylquinoline](/img/structure/B2792246.png)
![2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide](/img/structure/B2792247.png)

![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile](/img/structure/B2792249.png)




